

# Technical Support Center: Eob-dtpa Imaging at High Magnetic Field Strengths

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## Compound of Interest

Compound Name: *Eob-dtpa*

Cat. No.: B3021170

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Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing **Eob-dtpa** (gadoxetate disodium) enhanced MRI at high magnetic field strengths (3T and above). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during high-field **Eob-dtpa** imaging.

**Q1:** Why does the contrast enhancement in the liver appear weaker than expected at 7T compared to 3T?

**A1:** This can be attributed to changes in the relaxivity of Gd-**EOB-DTPA** at higher magnetic fields. The T1 relaxivity ( $r_1$ ), which is responsible for T1 shortening and subsequent signal enhancement, tends to decrease as the magnetic field strength increases.<sup>[1][2]</sup> While some studies on brain tumors have shown higher contrast enhancement at 7T compared to 3T with other gadolinium-based agents, the specific interaction of **Eob-dtpa** with liver tissue at ultra-high fields can be complex.<sup>[3]</sup>

Troubleshooting Steps:

- **Optimize Flip Angle:** Ensure the flip angle is optimized for the higher field strength to maximize the signal difference between enhanced and unenhanced tissue.

- Review Injection Protocol: While the standard dose of **Eob-dtpa** is 0.025 mmol/kg, ensure a consistent and appropriate injection rate (1-2 mL/sec) followed by a saline flush to maintain a tight contrast bolus.[4][5]
- Quantitative Analysis: Consider performing T1 mapping before and after contrast administration to quantify the T1 reduction rate, which can be a more robust measure of liver function than signal intensity alone and has shown comparability between 1.5T and 3T.[6][7]

Q2: I am observing significant signal loss and image inhomogeneity in the abdomen at 7T. What could be the cause and how can I mitigate this?

A2: This is likely due to B1 field inhomogeneity and the dielectric effect, which are major challenges at high magnetic fields.[8][9][10] The shorter radiofrequency (RF) wavelengths at 7T can lead to wave interference within the body, causing areas of signal dropout and non-uniform image intensity.[8][11]

Troubleshooting Steps:

- Dielectric Pads: Utilize high-permittivity dielectric pads placed on the patient's body to help homogenize the B1 field.[8][12][13] These pads can improve RF penetration and reduce standing wave artifacts.
- Parallel Transmit (pTx) Technology: If available, use multi-spoke pTx RF pulse designs. These systems use multiple independent transmit channels to tailor the RF field and improve homogeneity across the region of interest.[9]
- RF Shimming: Perform careful RF shimming for each subject to optimize the B1 field homogeneity.
- Sequence Selection: Consider using pulse sequences that are less sensitive to B1 inhomogeneity, such as adiabatic pulses, where feasible.[14]

Q3: My 7T scanner is frequently hitting Specific Absorption Rate (SAR) limits during **Eob-dtpa** liver protocols. How can I manage this without compromising image quality significantly?

A3: Specific Absorption Rate (SAR) is a critical safety concern in high-field MRI, as it increases with the square of the magnetic field strength.[15][16] High SAR can lead to tissue heating.

## Troubleshooting Steps:

- Sequence Parameter Optimization:
  - Reduce Flip Angle: Lowering the flip angle can significantly decrease SAR.[15]
  - Increase Repetition Time (TR): A longer TR reduces the number of RF pulses per unit time, thereby lowering the overall energy deposition.
  - Alternate High and Low SAR Sequences: Plan your protocol to interleave high-SAR sequences (like fast spin-echo) with low-SAR sequences (like gradient-echo) to allow for cooling periods.[15]
- Pulse Sequence Design: Employ SAR-efficient pulse sequences if available on your system.
- Patient Positioning: Ensure the patient is positioned correctly and is not touching the bore of the magnet, which can lead to localized heating.[15] Patient motion can also unexpectedly increase local SAR.[17]

Q4: I'm noticing severe motion artifacts during the arterial phase of my **Eob-dtpa** enhanced scans, even with breath-holding. What is causing this?

A4: This phenomenon is known as transient severe motion (TSM) or transient dyspnea and is a known side effect of **Eob-dtpa**, occurring in a subset of patients.[4][18][19] It is thought to be related to the concentration of the contrast agent bolus as it passes through the pulmonary circulation.

## Troubleshooting Steps:

- Slower Injection Rate: Reducing the injection rate to 1 mL/sec may help mitigate the severity of TSM.
- Dilution of Contrast: While not a standard practice, some research has explored diluting the contrast agent. Consult relevant literature and institutional safety protocols before attempting this.
- Alternative Imaging Strategies:

- Radial k-space acquisition: These sequences are inherently more robust to motion than Cartesian acquisitions.
- Real-time motion correction: If your system has this capability, it can help to reduce motion artifacts.
- Patient Communication: Informing the patient about the possibility of this transient sensation can help them remain still.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the behavior of gadolinium-based contrast agents at different magnetic field strengths.

Table 1: T1 Relaxivity (r1) of Gd-DTPA at 3T vs. 7T

Sample Medium	r1 at 3T (L/mmol·s)	r1 at 7T (L/mmol·s)	Percentage Change
Aqueous Solution	4.52 ± 0.11	4.18 ± 0.09	-7.5%
Oxygenated Venous Blood	4.01 ± 0.16	4.04 ± 0.14	+0.7%
Data adapted from a study on Gd-DTPA, a molecule structurally similar to the backbone of Gd-EOB-DTPA. <a href="#">[1]</a>			

Table 2: T1 Relaxivities (r1) of Macrocylic Gd-Based Contrast Agents in Human Plasma

Contrast Agent	r <sub>1</sub> at 1.5T (L/mmol·s)	r <sub>1</sub> at 3T (L/mmol·s)	r <sub>1</sub> at 7T (L/mmol·s)
Gadobutrol	4.78 ± 0.12	4.97 ± 0.59	3.83 ± 0.24
Gadoteridol	3.80 ± 0.10	3.28 ± 0.09	3.21 ± 0.07
Gadoterate	3.32 ± 0.13	3.00 ± 0.13	2.84 ± 0.09

This table provides context on the general trend of decreasing r<sub>1</sub> with increasing field strength for other types of gadolinium agents.[\[2\]](#)

## Experimental Protocols

### Protocol 1: T1 Relaxivity Measurement of Gd-DTPA in vitro

This protocol describes a general method for measuring the T1 relaxivity of a gadolinium-based contrast agent.

- Sample Preparation:
  - Prepare a series of dilutions of the contrast agent (e.g., Gd-DTPA) in the desired medium (e.g., aqueous solution or blood plasma) to achieve a range of concentrations (e.g., 0-5 mM).[\[1\]](#)
  - Maintain the samples at a constant physiological temperature (37°C).
- MRI Acquisition:
  - Use an appropriate T1 mapping sequence (e.g., inversion recovery spin-echo or variable flip angle gradient-echo).
  - Acquire T1 maps for each sample concentration at the desired magnetic field strengths (e.g., 3T and 7T).

- Data Analysis:
  - Calculate the longitudinal relaxation rate ( $R1 = 1/T1$ ) for each concentration.
  - Plot  $R1$  as a function of the contrast agent concentration.
  - The slope of the linear fit of this plot represents the  $T1$  relaxivity ( $r1$ ) of the contrast agent in that medium and at that field strength.[\[20\]](#)

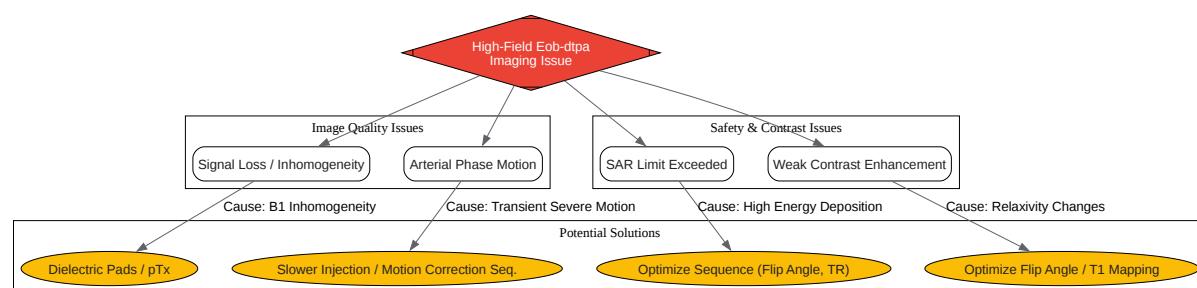
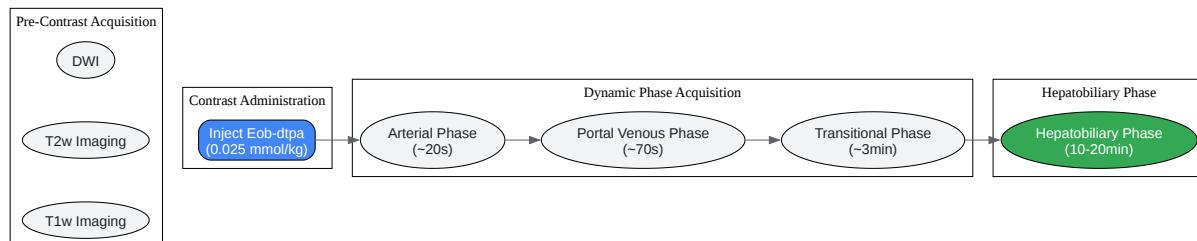
#### Protocol 2: Gd-EOB-DTPA Enhanced Liver MRI for Lesion Characterization

This protocol outlines a typical clinical and research workflow for dynamic contrast-enhanced liver imaging with **Eob-dtpa**.

- Pre-contrast Imaging:
  - Acquire baseline T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted images.
- Contrast Administration:
  - Administer Gd-**EOB-DTPA** at a dose of 0.025 mmol/kg body weight.
  - Inject as an intravenous bolus at a rate of 1-2 mL/sec, followed by a 20-40 mL saline flush.[\[4\]](#)[\[5\]](#)
- Dynamic Phase Imaging:
  - Use a 3D T1-weighted gradient-echo sequence (e.g., VIBE, LAVA).
  - Arterial Phase: Acquire images approximately 15-20 seconds after the contrast arrives in the abdominal aorta. Bolus tracking is recommended for precise timing.[\[4\]](#)[\[18\]](#)
  - Portal Venous Phase: Acquire images approximately 60-80 seconds post-injection.
  - Transitional Phase: Acquire images at 2-3 minutes post-injection.[\[4\]](#)
- Hepatobiliary Phase Imaging:

- Acquire images 10-20 minutes after contrast injection.[4][21][22] In patients with normal liver function, a 10-minute delay is often sufficient for lesion characterization.[21] For patients with cirrhosis, longer delay times may be necessary.[23]

## Visualizations

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